

Application Notes and Protocols: Chlorosulfonic Acid in the Synthesis of Organic Intermediates

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Compound of Interest

Compound Name: Chlorosulfonic acid

Cat. No.: B046556

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorosulfonic acid (ClSO_3H) is a highly reactive and versatile inorganic compound that serves as a powerful reagent in organic synthesis.^{[1][2]} Discovered in 1854, it has become a cornerstone for introducing the sulfonyl group into organic molecules.^[1] Its principal applications lie in its function as a potent sulfonating and chlorosulfonating agent, enabling the synthesis of a wide array of organic intermediates.^{[1][2]}

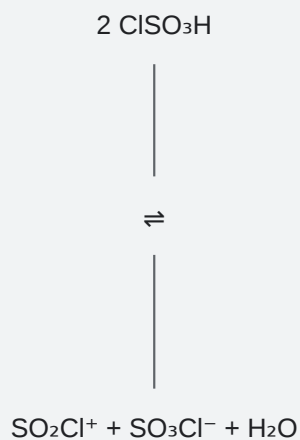
The resultant sulfonyl chlorides ($\text{R-SO}_2\text{Cl}$) are pivotal intermediates, extensively used in the manufacturing of pharmaceuticals (notably sulfa drugs), detergents, dyes, agrochemicals, and artificial sweeteners like saccharin.^{[1][3][4]} **Chlorosulfonic acid's** utility also extends to its role as a strong acid catalyst and dehydrating agent in reactions such as alkylation, cyclization, and polymerization.^{[1][5]}

This document provides detailed protocols and application notes for the synthesis of key organic intermediates using **chlorosulfonic acid**, with a focus on safety, methodology, and data presentation.

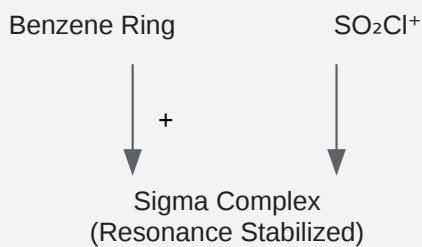
Core Reaction: Electrophilic Aromatic Chlorosulfonation

The most significant reaction involving **chlorosulfonic acid** is the direct chlorosulfonation of aromatic compounds.^[1] This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electrophilic species, the chlorosulfonium cation (SO_2Cl^+), is generated in situ from the auto-protolysis of **chlorosulfonic acid**.^[6]^[7] The aromatic ring then attacks this powerful electrophile to form a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to restore aromaticity and yield the aryl sulfonyl chloride.^[6]

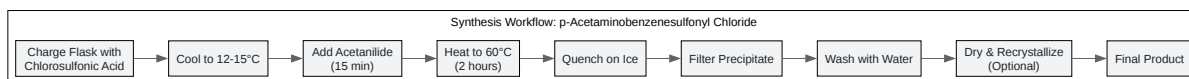
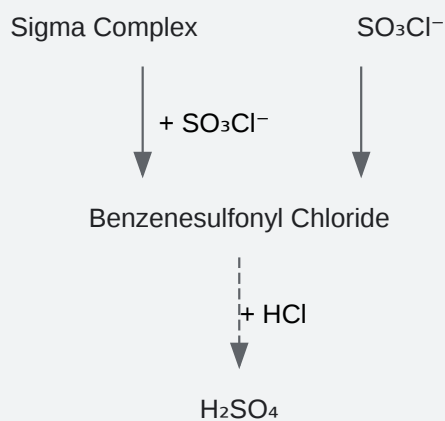
Step 1: Generation of Electrophile

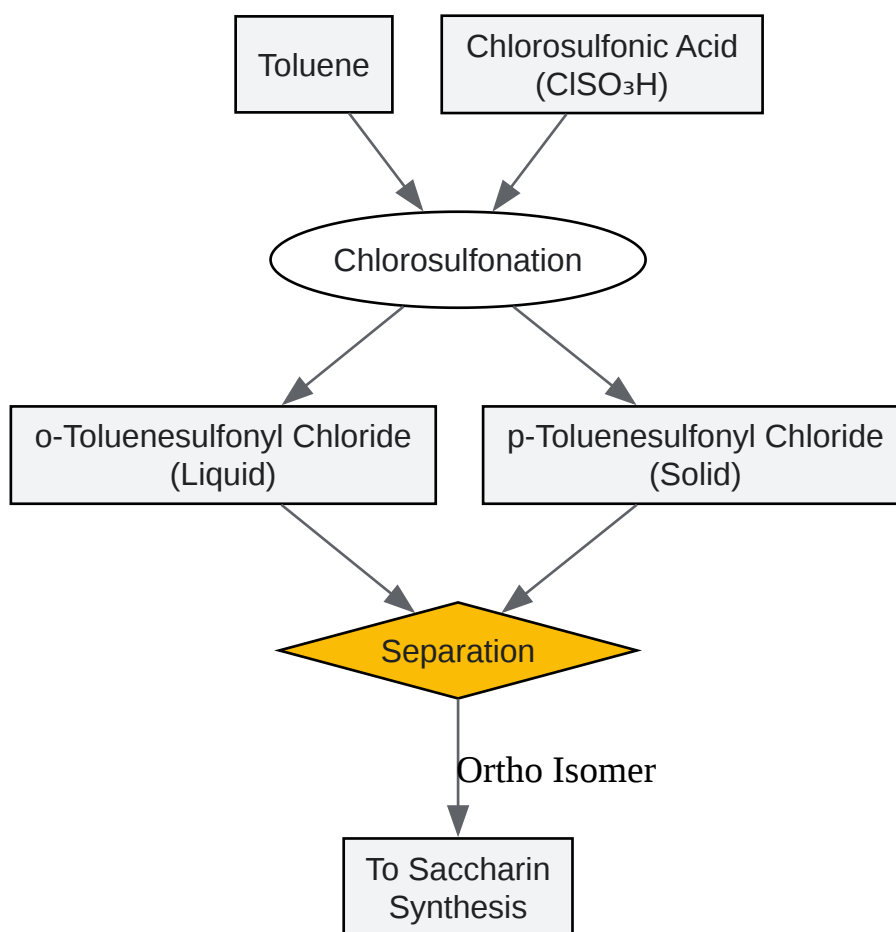


Step 2: Electrophilic Attack



Step 3: Deprotonation





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